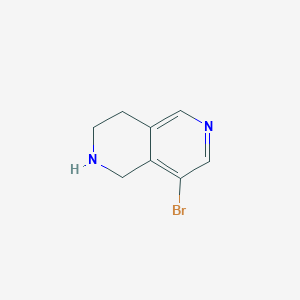
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a partially saturated naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydro ring can be oxidized to form the corresponding naphthyridine or reduced to form fully saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted naphthyridines.
- Oxidation results in the formation of naphthyridine derivatives.
- Reduction leads to fully saturated naphthyridine compounds .
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. The bromine atom at the 8th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by blocking receptor-ligand interactions. The exact pathways and molecular targets vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2,6-naphthyridine: Lacks the bromine atom, resulting in different reactivity and binding properties.
8-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
1,2,3,4-Tetrahydro-1,6-naphthyridine: Different isomer with distinct chemical and biological properties.
Uniqueness: 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound for the synthesis of specialized derivatives with enhanced activity and selectivity .
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2 |
InChI Key |
GNCYHEMVUDHFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=NC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


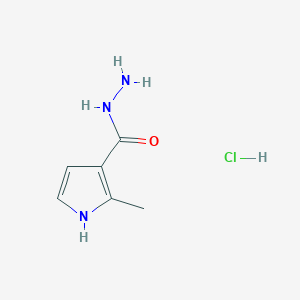
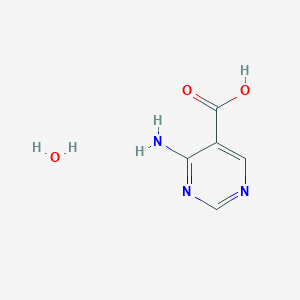
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
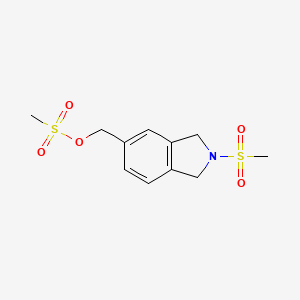
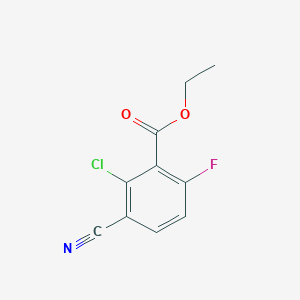
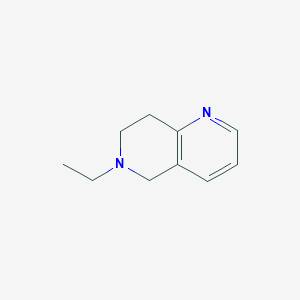

![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

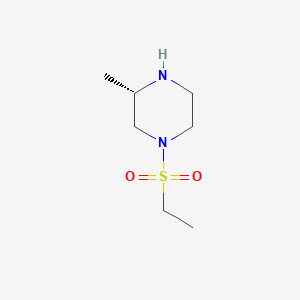

![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)


